Product packaging for Tefluthrin(Cat. No.:CAS No. 79538-32-2)

Tefluthrin

Cat. No.: B143116
CAS No.: 79538-32-2
M. Wt: 418.7 g/mol
InChI Key: ZFHGXWPMULPQSE-UHFFFAOYSA-N
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Description

Tefluthrin (CAS 79538-32-2) is a synthetic pyrethroid insecticide of significant interest in scientific research. With a molecular formula of C17H14ClF7O2 and a molecular weight of 418.73 g·mol⁻¹, it is a colorless to off-white solid with a melting point of approximately 44.6 °C . Its primary research value lies in its potent neurotoxic effects, as it acts as a fast-acting axonic excitotoxin that disrupts the normal function of voltage-gated sodium channels in nerve cells . By binding to these channels, this compound slows their deactivation and blocks inactivation, leading to prolonged neuronal excitation that is invaluable for studying insect neurophysiology and the mechanisms of action of neurotoxic compounds . A key characteristic that distinguishes this compound for soil insecticide research is its relatively high vapor pressure, which allows it to move through soil as a vapour and effectively control soil-dwelling pests, unlike many other pyrethroids . This makes it a particularly relevant compound for studying the control of agricultural pests such as corn rootworms (Diabrotica spp.), cutworms, and wireworms . In the laboratory, this compound is used to investigate its effects on ion currents, including voltage-gated sodium and calcium channels, in various cell models such as pituitary tumor (GH3) cells and GnRH-secreting neurons . Furthermore, its environmental impact and enantiomer-specific toxicity, for instance on terrestrial organisms like earthworms, are active areas of ecotoxicological research . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14ClF7O2 B143116 Tefluthrin CAS No. 79538-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHGXWPMULPQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861016
Record name (2,3,5,6-Tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
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Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; Technical product: Off-white solid; [HSDB]
Record name Tefluthrin
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Boiling Point

156 °C at 1 mm Hg
Details Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council.
Record name Tefluthrin
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Solubility

In acetone, hexane, toluene, dichloromethane, ethyl acetate: >500; methanol 263 (all in g/L, 21 °C), In water, 0.02 mg/L at 20 °C
Details PMID:2205893, Shiu WY et al; Rev Environ Contam Toxicol 116: 15-187 (1990)
Record name Tefluthrin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.48 g/mL (25 °C)
Details Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council.
Record name Tefluthrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00006 [mmHg], 6.00X10-5 mm Hg at 20 °C
Details Bewick DW et al; in 1986 Proc British Crop Conf., Pests and Diseases, 2: 159-68 (1986)
Record name Tefluthrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7311
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Bewick DW et al; in 1986 Proc British Crop Conf., Pests and Diseases, 2: 159-68 (1986)
Record name Tefluthrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless solid

CAS No.

79538-32-2
Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-methylphenyl)methyl ester, (1R,3R)-rel
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Record name Tefluthrin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

44.6 °C, Off-white; MP: 39-43 °C /Technical/
Details Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council.
Record name Tefluthrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Environmental Fate and Biogeochemical Transformations of Tefluthrin

Soil Environmental Dynamics

The degradation of tefluthrin in soil involves both biological and chemical processes, leading to the breakdown of the parent molecule into various metabolites.

This compound degradation in soil occurs under both aerobic and anaerobic conditions, with the rate and extent of degradation varying significantly. Under aerobic conditions, both hydrolytic and oxidative processes contribute to its breakdown nih.gov. Mineralization of this compound to carbon dioxide (CO2) has been observed, indicating that biodegradation is a significant environmental fate process nih.gov. In laboratory studies, the degradation of 14C-labeled this compound was observed over a six-month period in different soil types and conditions. In a sandy loam soil under aerobic conditions, 50% degradation was observed in 180 days when granules were incorporated, while surface application led to 90% degradation in the same period nih.gov. In a loamy sand soil under aerobic conditions with surface application, 78% degradation occurred in 180 days nih.gov.

Anaerobic conditions, such as in flooded soils, generally result in slower degradation of this compound. In a study with sandy loam soil under flooded conditions, only 35% of the applied this compound degraded in 90 days nih.gov. The extent of mineralization to CO2 is also significantly lower under anaerobic (flooded) conditions, with less than 0.1% being converted in 90 days, compared to up to 42% under aerobic conditions over 180 days nih.gov.

The primary biodegradation products identified in soil include 2,3,5,6-tetrafluoro-4-methylbenzoic acid and 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid nih.gov. In flooded soil, 4-carboxy-2,3,5,6-tetrafluorobenzyl (1R,3R;1S,3S)-3-(Z-2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate was identified as the major product nih.gov.

This compound is a chiral compound, existing as a racemic mixture of the Z-(1R,3R) and Z-(1S,3S) enantiomers herts.ac.uk. The degradation of these enantiomers in the environment can be stereoselective, meaning one enantiomer may degrade faster than the other.

A study investigating the enantioselective degradation of this compound in soil found slight enantioselectivity under aerobic conditions nottingham.edu.cn. The (1S,3S)-tefluthrin enantiomer was observed to degrade preferentially, resulting in an enantiomer fraction (EF) value of 0.57 after 120 days of incubation nottingham.edu.cn. The enantiomer fraction is a measure of the relative enrichment of one enantiomer over the other. An EF value of 0.5 indicates no enantioselectivity, while values deviating from 0.5 suggest preferential degradation of one enantiomer.

In contrast, no significant enantioselective degradation was observed under anaerobic or sterile conditions, indicating that microbial activity under aerobic conditions is the primary driver of the observed enantioselectivity nottingham.edu.cn.

The microbial metabolism of pyrethroids, including this compound, is a key process in their environmental degradation. A wide range of soil microorganisms, including bacteria and fungi, have been shown to degrade pyrethroid insecticides nih.govscielo.br. While specific microorganisms that degrade this compound have not been extensively documented in the reviewed literature, the general mechanisms of pyrethroid degradation are well-established.

The initial and most critical step in the microbial degradation of pyrethroids is the hydrolysis of the ester bond nih.govwikipedia.orgnih.gov. This reaction is catalyzed by enzymes known as esterases or carboxylesterases, which are produced by various bacteria and fungi nih.govwikipedia.org. This enzymatic cleavage breaks the this compound molecule into two main fragments: a cyclopropane acid moiety and a 4-methylbenzyl alcohol moiety nih.govresearchgate.net. These initial metabolites can then undergo further oxidation and degradation by microbial processes researchgate.net.

Bacterial genera that have been identified as capable of degrading other pyrethroids include Bacillus, Pseudomonas, Raoultella, Achromobacter, Acidomonas, Brevibacterium, Streptomyces, Serratia, Sphingobium, Clostridium, Klebsiella, and Lysinibacillus nih.gov. Fungal genera such as Aspergillus, Candida, Trichoderma, and Phanerochaete have also been shown to possess pyrethroid-degrading capabilities nih.govnih.gov. It is plausible that members of these microbial groups are also involved in the degradation of this compound in the soil.

The movement of this compound within soil profiles is significantly limited by its strong adsorption to soil particles. The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon in soil, for this compound has been reported to range from 11,202 to 28,491 in a silty clay loam soil nih.gov. Such high Koc values indicate that this compound is expected to be immobile in soil nih.gov.

The strong binding of this compound to soil is influenced by the organic matter and clay content of the soil researchgate.net. Sorption increases with higher quantities of humic substances, with the most aromatic humic acid fractions showing the strongest sorption researchgate.net. This strong adsorption means that this compound is not likely to leach into groundwater.

While adsorption is strong, desorption can still occur, particularly under conditions of simulated heavy rainfall where the soil-to-water ratio changes significantly nottingham.edu.cn. Temperature has been shown to have a pronounced effect on the desorption of this compound nottingham.edu.cn. Despite its low mobility in soil, the relatively high volatility of this compound allows it to move as a vapor in the soil, which contributes to its effectiveness against soil pests wikipedia.org.

Soil Adsorption and Mobility of this compound

ParameterValueInterpretation
Soil Adsorption Coefficient (Koc)11,202 - 28,491 mL/gImmobile in soil

The persistence of a pesticide in the environment is often characterized by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound in soil is influenced by a variety of factors including soil type, moisture, temperature, and microbial activity.

The typical aerobic soil metabolism half-life (DT50) for this compound is reported to be 37 days at 20°C, classifying it as moderately persistent herts.ac.uk. However, laboratory studies have shown a range of degradation times depending on the specific conditions. For instance, in a sandy loam soil under aerobic conditions, the time for 50% degradation was 180 days when incorporated as granules, while in a loamy sand with surface application, it was less than 180 days for 78% degradation nih.gov.

The persistence of pyrethroids, in general, is affected by environmental conditions. Higher temperatures and increased microbial activity tend to decrease their persistence jeb.co.in. The half-life of pesticides can be categorized as low (less than 16 days), moderate (16 to 59 days), and high (over 60 days) orst.edu. Based on its typical DT50 of 37 days, this compound falls into the moderately persistent category.

Degradation and Half-Life of this compound in Soil

Soil TypeConditionApplicationDegradationTime (days)
Sandy LoamAerobicIncorporated Granules50%180
Sandy LoamAerobicSurface Application90%180
Loamy SandAerobicSurface Application78%180
Sandy LoamFlooded (Anaerobic)Surface Application35%90
-Aerobic (Typical)-DT5037

Aquatic Environmental Behavior of this compound

Transport Pathways to Surface and Subsurface Water Bodies

The primary pathways for this compound to enter surface water bodies are through surface runoff and spray drift. Due to its application method as a soil-applied insecticide, this compound can be transported from agricultural fields to adjacent aquatic environments during rainfall events. nih.gov The compound has a strong affinity for soil particles, meaning that runoff-associated transport is largely linked to the movement of soil and sediment to which it is adsorbed. nih.govresearchgate.net

While surface runoff is a significant route, the potential for this compound to contaminate subsurface water is considered low. researchgate.net Field studies have consistently shown that this compound is not detected in groundwater or soil pore water. nih.gov This is attributed to its high soil organic carbon-water partitioning coefficient (Koc), which indicates strong binding to soil organic matter and thus very low mobility and leaching potential. researchgate.netepa.gov One assessment indicated a low potential for groundwater contamination but a medium to high potential for contaminating surface water. researchgate.net

Regulatory models and field studies focus on these primary transport routes to predict and measure the extent of aquatic exposure. The application method, soil type, topography, and rainfall intensity are all critical factors influencing the load of this compound entering water bodies.

Distribution and Persistence in Aquatic Environments and Sediments

Once in an aquatic system, this compound's high lipophilicity and low water solubility dictate its distribution and persistence. It is expected to rapidly partition from the water column and adsorb to suspended solids and bottom sediments. researchgate.netepa.gov This strong adsorption to sediment is a key characteristic of its environmental behavior.

The persistence of this compound in aquatic systems is defined by its degradation rate, often expressed as a half-life (DT₅₀), which can vary significantly between the water and sediment phases.

Environment CompartmentDT₅₀ (Half-Life)Source QualityInterpretation
Water-Sediment System72 daysVerified dataModerately fast
Water Phase Only7 daysVerified dataModerately fast
Aqueous Photolysis (pH 7)11.2 daysVerified dataModerately fast

Formation and Fate of Environmental Transformation Products

The degradation of this compound in the environment proceeds through several biotic and abiotic pathways, leading to the formation of various transformation products. The primary degradation mechanisms include hydrolysis and oxidation. researchgate.nettandfonline.com

Hydrolysis of the ester bond in the this compound molecule is a key transformation process. tandfonline.comwikipedia.org This cleavage results in the formation of two primary metabolites:

Cyhalothrin (B162358) acid : The cyclopropane acid moiety of the parent molecule. wikipedia.org

4-methyl-2,3,5,6-tetrafluorobenzyl alcohol : The alcohol moiety, which can be further oxidized to the corresponding carboxylic acid. wikipedia.org

While much of the detailed metabolic data comes from mammalian studies, these pathways are relevant to environmental systems where microbial and chemical processes can drive similar reactions. nih.govtandfonline.com Studies on other pyrethroids have shown that metabolites formed via this ester cleavage are generally significantly less toxic to aquatic organisms than the parent compound. researchgate.netjst.go.jp The fate of these transformation products is further degradation and potential mineralization to carbon dioxide under aerobic conditions. researchgate.net

Advanced Environmental Exposure Modeling and Predictive Analytics

To assess the potential risks of this compound to aquatic ecosystems, regulatory agencies and researchers utilize advanced environmental exposure models. These mathematical models simulate the fate and transport of the pesticide from the point of application to receiving water bodies, predicting its concentration over time.

Utilization of Predictive Environmental Concentration (PEC) Models

A variety of models are employed to estimate Predicted Environmental Concentrations (PECs) of this compound in surface water. These models are crucial for regulatory risk assessments where field data may be limited. herts.ac.uk

In the European Union, the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) modeling suite is standard. herts.ac.uk This framework uses a tiered approach and combines several models to simulate different transport pathways:

PRZM (Pesticide Root Zone Model): Simulates pesticide transport through runoff and erosion.

MACRO: Models pesticide movement through drainage systems.

TOXSWA (TOXic substances in Surface WAters): Calculates the fate and concentration of the pesticide within the water body itself.

In the United States, the Environmental Protection Agency (EPA) uses models such as the Pesticide in Water Calculator (PWC) . tandfonline.comwikipedia.org The PWC integrates simulations of pesticide application, runoff, and fate to estimate concentrations in a standard farm pond scenario. tandfonline.com Another tool used by the EPA is the Surface Water Concentration Calculator (SWCC) to estimate residues in drinking water from surface water sources. epa.gov These models are essential for establishing risk and determining safe use conditions for pesticides like this compound. herts.ac.uk

Validation of Environmental Fate Models with Field-Scale Observational Data

The reliability of predictive models is contingent upon their validation against real-world data. Field-scale studies are conducted to compare the PECs generated by models with Observed Environmental Concentrations (OECs) measured in actual aquatic environments. tandfonline.comherts.ac.uk

For this compound, studies have compared concentrations measured in surface runoff from treated fields with those predicted by the PWC model. tandfonline.comwikipedia.org Such comparisons allow for the refinement and optimization of model inputs and assumptions to better reflect actual field conditions. wikipedia.org

However, discrepancies can exist between model predictions and field measurements. Research comparing FOCUS model predictions with measured field concentrations for various insecticides, including pyrethroids, has shown that standard PECs can be exceeded by measured concentrations in a significant number of cases. herts.ac.uk One study concluded that FOCUS predictions may be less protective for hydrophobic insecticides like this compound, which are strongly associated with transported sediment. herts.ac.uk This highlights the critical importance of integrating field-scale observational data to validate and improve the accuracy of environmental fate models, ensuring they provide a protective basis for risk assessment. herts.ac.uk

Ecotoxicological Assessment of Tefluthrin on Non Target Biota

Aquatic Organism Ecotoxicology

Tefluthrin is known to be highly toxic to fish and other aquatic organisms. wikipedia.orgepa.govherts.ac.ukcsic.es Its strong hydrophobicity leads to accumulation and persistence in sediment, which is a concern for benthic invertebrates. epa.govcsic.esregulations.gov

Acute and Chronic Ecotoxicity to Fish Species

Acute toxicity studies indicate that this compound is extremely toxic to fish. epa.govherts.ac.uk Chronic toxicity data are required to fully assess the potential hazards to aquatic organisms in the environment. epa.gov Studies have provided specific toxicity values for various fish species. For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported as 0.06 μg/l. syngenta.co.uk For fathead minnow (Pimephales promelas), the chronic toxicity, assessed by the No Observed Effect Concentration (NOEC) over 28 days, is 0.0096 μg/l. syngenta.co.uk

Here is a summary of acute and chronic toxicity data for fish:

SpeciesEndpointValue (μg/l)Exposure TimeSource
Rainbow TroutAcute LC500.0696 h syngenta.co.uk
Fathead MinnowChronic NOEC0.009628 d syngenta.co.uk

Effects on Freshwater and Marine Invertebrates (e.g., Hyalella azteca)

This compound is also very highly toxic to freshwater and estuarine invertebrates. wikipedia.org Acute toxicity studies have been conducted on various aquatic invertebrates. The 96-hour EC50 for Americamysis bahia (Mysid shrimp) is 0.053 μg/l. syngenta.co.uk For Daphnia magna (Water flea), the chronic toxicity NOEC over 21 days is 0.00792 μg/l, while for Americamysis, the 28-day NOEC is 0.0124 μg/l. syngenta.co.uk

Available information suggests that the freshwater amphipod Hyalella azteca is substantially more sensitive to pyrethroids than Daphnia magna. regulations.govregulations.gov Despite this, data gaps exist regarding chronic sediment toxicity tests for Hyalella azteca, Chironomus dilutus, and Leptocheirus plumulosus, which are considered necessary for a complete risk assessment, especially given that pyrethroids are likely to build up in sediment. regulations.govregulations.govresearchgate.net Additional acute toxicity testing of H. azteca in water-only exposures is also needed to accurately quantify risks to sensitive aquatic invertebrates. regulations.govregulations.gov

Here is a summary of acute and chronic toxicity data for aquatic invertebrates:

SpeciesEndpointValue (μg/l)Exposure TimeSource
Americamysis bahiaAcute EC500.05396 h syngenta.co.uk
Daphnia magnaChronic NOEC0.0079221 d syngenta.co.uk
AmericamysisChronic NOEC0.012428 d syngenta.co.uk

Developmental Neurotoxicity and Multi-Omics Analysis in Vertebrate Models (e.g., Zebrafish)

Exposure to this compound has been shown to cause developmental neurotoxicity in zebrafish (Danio rerio) at nanomolar concentrations. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net Zebrafish embryos and larvae are utilized as a vertebrate model to assess phenotypic developmental toxicity and decipher molecular modes of action. nih.govresearchgate.netnih.govbiorxiv.org

This compound exposure in zebrafish larvae results in severe morphological malformations. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net These include abnormalities in motor neurons. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net Studies using transgenic zebrafish lines, such as Tg(mnx:mGFP), have specifically examined the effect of this compound on the development of secondary motor neurons and neurite sprouting, observing significant increases in axonal defects. biorxiv.orgresearchgate.net

Multi-omics approaches, including transcriptomics and lipidomics, have been applied to analyze the molecular effects of this compound exposure in zebrafish. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net Transcriptomics analysis has revealed differentially expressed genes associated with neurotoxicity and metabolic disruption. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net Lipidomics analysis has indicated a disruption in the recycling of fatty acids, phospholipids, and lysophospholipids. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net These alterations are indicative of significant molecular perturbations caused by this compound. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net

In-silico ligand-protein docking computational methods have been employed to study potential interactions between this compound and protein targets to identify molecular initiating events. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net Protein docking modeling has suggested that the LPCAT3 enzyme, which plays a role in recycling lysophospholipids in the Land's cycle, directly interacts with this compound. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net This interaction, leading to the potential inhibition of LPCAT3, is proposed as a potential molecular initiating event that contributes to the observed altered lysophospholipid to phospholipid ratio and subsequent adverse outcomes like neurotoxicity and metabolic disruption in zebrafish. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net

Terrestrial Invertebrate Ecotoxicology

Pesticides can cause morphological, behavioral, and physiological changes in soil organisms and contaminate the soil, harming various invertebrates nih.gov. Earthworms are commonly used as test organisms in terrestrial ecotoxicology due to their role in soil fertility and their ease of cultivation in the laboratory nih.govmdpi.com.

Enantiomer-Specific Ecotoxicity to Soil Macrofauna (e.g., Eisenia fetida)

This compound is a chiral compound, existing as different enantiomers nih.gov. Studies on the earthworm Eisenia fetida have investigated the enantiomer-specific acute toxicity of this compound researchgate.netnih.govresearchgate.net. The order of acute toxicity to Eisenia fetida was found to be Z-cis-(1S,3S)-(-)-tefluthrin < Rac-tefluthrin < Z-cis-(1R,3R)-(+)-tefluthrin researchgate.netnih.govresearchgate.net. Histopathological examination revealed that intestinal cells of Eisenia fetida were seriously damaged after exposure to Rac-tefluthrin and the Z-cis-(1R,3R)-(+)-isomer researchgate.netnih.gov. This compound and its enantiomers also enantioselectively disturbed reactive oxygen species (ROS) levels and enzymatic activity researchgate.netnih.gov. Z-cis-(1R,3R)-(+)-tefluthrin significantly increased DNA damage markers (olive tail moment and Trail DNA%) compared to the control and other treatment groups at a concentration of 0.1 mg/kg researchgate.netnih.gov. Intestinal damage, body weight changes, and DNA damage caused by oxidative stress are considered primary mechanisms of this compound toxicity to earthworms researchgate.netnih.gov. This compound is considered highly acutely toxic to earthworms, with an LD50 of 1.0 mg/kg soil mdpi.com.

Table 1: Acute Toxicity Order of this compound Enantiomers to Eisenia fetida

EnantiomerAcute Toxicity Rank
Z-cis-(1S,3S)-(-)-tefluthrinLeast Toxic
Rac-tefluthrinModerately Toxic
Z-cis-(1R,3R)-(+)-tefluthrinMost Toxic

Sublethal and Lethal Effects on Beneficial Arthropods (e.g., Pollinators)

As an insecticide, effects on terrestrial invertebrates, including beneficial invertebrates, are expected regulations.gov. However, specific hazard thresholds for this compound toxicity to beneficial invertebrates have not always been established regulations.gov. This compound is listed as highly toxic to honey bees via contact exposure mda.state.mn.us. While some insecticides are not toxic to pollinators once spray residues dry on plant surfaces, systemic insecticides can move into pollen and nectar, potentially altering bee behavior or increasing mortality msu.eduumn.edu. This compound is primarily used as a soil incorporated or seed treatment, and it binds strongly to soil and plant roots regulations.govcabidigitallibrary.org.

Table 2: this compound Toxicity to Honey Bees

OrganismExposure RouteToxicity Level
Honey beeContactHighly Toxic

Avian Ecotoxicology

Pesticides can cause lethal and sublethal effects in birds, impacting survival, reproduction, behavior, and orientation mdpi.com.

Reproductive and Behavioral Endpoints in Avian Species

Acute oral and sub-acute dietary studies indicate that this compound is practically non-toxic or slightly toxic to birds epa.gov. Avian reproduction data suggests that this compound has no adverse effects on reproduction in birds epa.gov. However, smaller birds may be more sensitive to pesticides than larger birds, and toxicity tests conducted on larger species might underestimate the risk to smaller songbirds mdpi.com. An assessment of refined reproductive risk to birds from consuming granules containing this compound indicated a potential risk for granivore/omnivore species based on estimated daily exposure (EDE) compared to toxicity values publications.gc.ca.

Phytotoxicological Investigations on Non-Target Plant Species

Pesticides can have direct or indirect impacts on non-target plants dpi.qld.gov.au.

Effects on Aquatic and Terrestrial Plant Growth and Development

There is limited data available regarding the toxicity of this compound to aquatic non-vascular and vascular plants regulations.gov. Risks to terrestrial and aquatic plants could not always be estimated in some assessments due to a lack of submitted studies characterizing toxicity to these taxa regulations.gov. However, as this compound is primarily used as a seed treatment with soil incorporation, leaching from the seed is not expected to be substantial regulations.gov. Runoff of treated soil particles to which this compound is sorbed is a potential exposure route for aquatic ecosystems regulations.gov. Tests on non-target terrestrial plants are sometimes considered not relevant when this compound is used as a seed treatment, and this use pattern is considered to pose no significant risk to non-target plants anses.fr. Drift or runoff may adversely affect non-target plants bayer.com. Some studies on maize crops treated with this compound-based products showed increased number of sprouted plants, decreased damaged plants, and increased mass and height of maize plants, indicating efficacy against target soil pests which in turn benefited plant growth cabidigitallibrary.orgresearchgate.net.

Insecticide Resistance Mechanisms and Management Strategies in Response to Tefluthrin

Genetic and Biochemical Bases of Tefluthrin Resistance

Resistance to this compound can be attributed to genetic changes that lead to reduced sensitivity at the insecticide's target site or an increased ability of the insect to break down the chemical. unl.edunih.govnih.govplos.org

Target Site Insensitivity: Voltage-Gated Sodium Channel Mutations (kdr-like Alleles)

Pyrethroids, including this compound, exert their insecticidal effect by targeting voltage-gated sodium channels. wikipedia.orgnih.govresearchgate.netnih.govmdpi.com Mutations in the gene encoding the voltage-gated sodium channel (Vgsc) can lead to reduced sensitivity to pyrethroids, a phenomenon known as knockdown resistance (kdr). researchgate.netnih.govmdpi.comcornell.edunih.govresearchgate.netcambridge.org These mutations alter the sodium channel protein, affecting the binding site of pyrethroids and reducing their ability to disrupt channel function. wikipedia.orgmdpi.com Multiple kdr mutations have been identified in various insect species and are associated with pyrethroid resistance. researchgate.netnih.govmdpi.comresearchgate.netcambridge.org Studies on western corn rootworm (Diabrotica virgifera virgifera), a key pest targeted by this compound, suggest that a kdr-like mechanism involving sodium channel insensitivity is responsible for resistance in some field populations. unl.edunih.govplos.org

Enhanced Metabolic Detoxification: Role of Carboxylesterases, Cytochrome P450 Monooxygenases, and Glutathione (B108866) S-Transferases

Insects can also develop resistance by enhancing their ability to metabolize and detoxify insecticides. This involves the increased activity or expression of detoxification enzymes, primarily carboxylesterases (CarEs), cytochrome P450 monooxygenases (P450s), and glutathione S-transferases (GSTs). nih.govmdpi.commdpi.complos.org These enzyme families can break down insecticide molecules into less toxic compounds, reducing their effective concentration at the target site. mdpi.commdpi.com Research indicates that both detoxifying enzymes and target site insensitivity can be involved as resistance mechanisms to pyrethroids like this compound. unl.edunih.govnih.govplos.org Studies have shown increased activity of P450 and GST enzymes in insecticide-resistant insect populations. mdpi.comresearchgate.net

Characterization of Cross-Resistance Patterns to Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often within the same chemical class or even across different classes if the resistance mechanism is shared. irac-online.orgresearchoutreach.org For this compound, a pyrethroid, cross-resistance to other pyrethroids and DDT has been observed in some insect populations, such as the western corn rootworm. unl.edunih.govnih.govplos.org This cross-resistance pattern can suggest a common resistance mechanism, such as target site insensitivity involving the sodium channel (kdr). unl.edunih.govplos.org Metabolic resistance mechanisms can also contribute to cross-resistance between different insecticide groups. irac-online.orgresearchoutreach.org

Integrated Pest Management (IPM) and Resistance Stewardship Programs for this compound

To mitigate the development and impact of this compound resistance, integrated pest management (IPM) programs and resistance stewardship strategies are essential. epa.govepa.govamazonaws.comepa.govlabelsds.com These approaches aim to reduce the selection pressure on insect populations and preserve the effectiveness of insecticides. epa.govepa.govamazonaws.comepa.govirac-online.org Key components of resistance management include monitoring for resistance, using insecticides only when necessary, and implementing strategies that reduce the frequency of exposure to the same mode of action. epa.govamazonaws.comepa.govirac-online.org

Rotation and Mixtures with Unrelated Modes of Action

One of the primary strategies for delaying insecticide resistance is the rotation or mixture of insecticides with different modes of action. epa.govepa.govamazonaws.comepa.govirac-online.org this compound is a Group 3A insecticide (sodium channel modulator). epa.govepa.govamazonaws.comepa.govpublications.gc.ca Rotating with insecticides from different IRAC groups that control the same pests helps to prevent the continuous selection pressure for resistance to a single mode of action. epa.govepa.govepa.govirac-online.org Similarly, using tank mixtures or premixes of this compound with insecticides from a different group can also be an effective resistance management strategy, provided the components are effective against the target pest and used at appropriate rates. epa.govepa.govepa.govlabelsds.comirac-online.org Mixtures with components having the same IRAC mode of action classification are not recommended for insect resistance management. epa.govepa.gov Considering known cross-resistance issues between the components of a mixture is also important. epa.govepa.govepa.gov

Monitoring and Early Detection of Resistance Development

Monitoring and early detection are critical components of insecticide resistance management (IRM) strategies for compounds like this compound. The goal is to identify shifts in pest susceptibility before widespread control failures occur, allowing for timely intervention and adaptation of management practices. Resistance is defined as a heritable change in the sensitivity of a pest population leading to repeated product failure at recommended label rates irac-online.org.

Several methods are employed for detecting and monitoring insecticide resistance in insect populations, ranging from traditional bioassays to more advanced biochemical and molecular techniques cabidigitallibrary.org.

Bioassays: Bioassays are a fundamental tool for monitoring insecticide resistance. These tests involve exposing insects to known concentrations of an insecticide and recording mortality or other responses after a specific time interval cabidigitallibrary.orgnih.govwho.int.

Dose-Response Assays: These assays determine the range of doses required to cause a certain level of mortality in a pest population, typically generating a lethal concentration 50 (LC50) value, which represents the concentration needed to kill 50% of the tested population. Comparing LC50 values of field populations to a known susceptible baseline can indicate shifts in susceptibility cabidigitallibrary.orgnih.gov.

Diagnostic Concentration Assays: This method uses a single, predefined "discriminating dose" (DD) of an insecticide, which is expected to cause high mortality (e.g., 99%) in a susceptible population who.intmdpi.com. Lower mortality at this diagnostic dose in a field population suggests the presence of resistant individuals mdpi.com.

Studies on western corn rootworm (Diabrotica virgifera virgifera), a key pest targeted by soil-applied this compound, have utilized bioassays to monitor susceptibility. For instance, diagnostic bioassay data have indicated reduced susceptibility and cross-resistance between bifenthrin, this compound, and DDT in some western corn rootworm field populations nih.govplos.org. Resistance ratios for this compound have been reported to be significantly higher in some resistant populations compared to susceptible controls, ranging from 28 to 54.8-fold in adult bioassays nih.govplos.org.

Biochemical Assays: These methods assess the activity of enzymes known to be involved in metabolic resistance mechanisms, such as esterases, cytochrome P450s, and glutathione S-transferases cabidigitallibrary.orgresearchgate.netnih.gov. Elevated activity of these enzymes in a pest population can indicate their role in detoxifying insecticides like this compound researchgate.netnih.gov. Research on western corn rootworm has suggested that enhanced esterase activity is a consistent resistance mechanism in both adult and larval stages, contributing to cross-resistance with pyrethroids like this compound nih.govunl.edu. Synergism bioassays using enzyme inhibitors like piperonyl butoxide (PBO) and S,S,S-tributyl-phosphorotrithioate (DEF) can help confirm the involvement of P450s and esterases, respectively, in observed resistance nih.govplos.orgnih.gov.

Molecular Assays: Molecular techniques focus on detecting genetic changes associated with insecticide resistance, such as target-site mutations or gene amplification cabidigitallibrary.orgresearchgate.netirac-online.org. For pyrethroids like this compound, mutations in the voltage-gated sodium channel (VGSC), often referred to as kdr (knockdown resistance) mutations, are a common mechanism of target-site resistance plos.orgresearchgate.netnih.govirac-online.org. Molecular assays, such as PCR techniques and analysis of single nucleotide polymorphisms (SNPs), can identify the presence and frequency of these resistance alleles in a population researchgate.netirac-online.org. Studies on western corn rootworm resistance to pyrethroids, including this compound, suggest that a kdr-like mechanism involving sodium channel insensitivity may be responsible for resistance in some field populations nih.govplos.org.

Monitoring Programs: Effective monitoring involves systematic sampling of pest populations from the field and testing their susceptibility using the methods described above cabidigitallibrary.orgirac-online.org. Establishing baseline susceptibility data from susceptible populations is crucial for comparison with field-collected populations to detect shifts over time nih.govirac-online.org. Monitoring should be integrated into broader Integrated Pest Management (IPM) programs and inform resistance management strategies irac-online.orgcabidigitallibrary.orgirac-online.orgepa.govamazonaws.com. Reports of resistance development are monitored by manufacturers, regulatory bodies like the EPA, and organizations such as the Insecticide Resistance Action Committee (IRAC) wikipedia.org. IRAC provides standardized resistance testing methods to ensure consistent and comparable data globally irac-online.org.

Early detection of low frequencies of resistant alleles or reduced susceptibility in a population, even before significant field control issues arise, is key to implementing timely management tactics to delay further resistance evolution cabidigitallibrary.org. While some reports suggest that for certain registered uses of this compound, the risk of resistance development may not currently require specific monitoring anses.fr, ongoing surveillance, particularly in areas with high selection pressure or a history of resistance to other pyrethroids, remains a prudent practice.

Here is a table summarizing some research findings related to this compound resistance monitoring in western corn rootworm:

Pest SpeciesInsecticideAssay TypeKey FindingResistance Ratio (Fold)Citation
Western Corn RootwormThis compoundAdult Bioassay (LC50)Elevated LC50 values in resistant populations compared to susceptible control28 to 54.8 nih.govplos.org
Western Corn RootwormThis compoundLarval Bioassay (LC50)Susceptibility varied and did not always correlate with adult susceptibility< 5 (generally) plos.org
Western Corn RootwormThis compoundSynergism BioassayPBO and DEF reduced resistance ratios, suggesting enzyme involvementNot specified nih.govplos.org
Western Corn RootwormThis compoundMolecular AnalysisSuggestion of kdr-like mechanism (sodium channel insensitivity)Not applicable nih.govplos.org
Western Corn RootwormThis compoundBiochemical AnalysisEnhanced esterase activity identified as a mechanismNot applicable nih.govunl.edu

This table illustrates how different monitoring methods contribute to understanding the status and mechanisms of this compound resistance in pest populations.

Neurobiological Mechanisms of Action of Tefluthrin in Arthropod Pests

Elucidation of Voltage-Gated Sodium Channel Modulation by Tefluthrin

This compound modifies the gating kinetics of VGSCs, causing them to remain open for an extended period following depolarization. wikipedia.orgt3db.cainchem.org This prolonged open state leads to an excessive influx of sodium ions into the neuron, disrupting the normal repolarization process and causing repetitive firing of nerve impulses. t3db.cainchem.org This persistent activation is a hallmark of pyrethroid intoxication. wikipedia.orgnih.gov

Electrophysiological studies, such as voltage-clamp recordings, have been instrumental in characterizing the effects of this compound on VGSC kinetics. nih.govnih.gov These studies demonstrate that this compound binding slows both the activation (opening) and, more significantly, the inactivation (closing) of sodium channels. inchem.orgnih.govnih.govmdpi.com The delayed inactivation is particularly crucial as it leads to a prolonged inward sodium current, often observed as a "tail current" following membrane repolarization. nih.govnih.gov This persistent current contributes to the depolarization and hyperexcitability of the neuron. t3db.cainchem.org

Research using Xenopus laevis oocytes expressing specific insect or mammalian sodium channel isoforms has allowed for detailed analysis of this compound's effects on channel kinetics. nih.govnih.gov These experiments can quantify changes in parameters such as the time constants of inactivation (τfast and τslow) and the voltage dependence of activation and inactivation curves. nih.govnih.govmdpi.com this compound has been shown to increase the time constant of inactivation, particularly affecting the slow component in some cases. mdpi.com

Voltage-gated sodium channels are complex heteromultimeric proteins composed of a large α-subunit, which forms the ion pore, and auxiliary β-subunits that modulate channel function and expression. wikipedia.orgaopwiki.orgnih.govfrontiersin.orgmdpi.com this compound's binding site is located on the α-subunit. wikipedia.orginchem.org The interaction of pyrethroids, including this compound, with VGSCs is known to be stereoselective, meaning that different stereoisomers of the compound can exhibit different affinities and effects on channel function. aopwiki.orgaopwiki.org

Different isoforms of the α-subunit (e.g., NaV1.1-NaV1.9 in mammals) exhibit varying sensitivities to this compound. wikipedia.orgnih.gov Studies have shown that some isoforms, like rat NaV1.6, are more sensitive to this compound than others, such as rat NaV1.7. wikipedia.orgnih.gov Coexpression with auxiliary β-subunits can also modulate the action of this compound on specific α-subunits, influencing both resting and use-dependent modification. aopwiki.orgnih.gov This suggests that the presence and type of β-subunits can affect the conformation of the pyrethroid binding site. nih.gov

This compound is believed to partition into the lipid phase of the neuronal membrane and access its binding site on the α-subunit of the VGSC from this lipophilic environment. t3db.cainchem.org The binding site is distinct from those of other neurotoxins like tetrodotoxin (B1210768) (TTX). inchem.org Binding of this compound to the channel protein alters the channel's conformation, trapping it in a modified open or slowly inactivating state. wikipedia.orgt3db.caaopwiki.org

The interaction between this compound and the sodium channel can be state-dependent, meaning the affinity of this compound for the channel can be influenced by the channel's conformational state (e.g., resting, open, or inactivated). nottingham.ac.ukresearchgate.net Some studies suggest that this compound can modify channels in the resting state, while its effects can also be enhanced by repeated depolarization, implying binding to open states as well. nih.govnottingham.ac.ukresearchgate.netnih.gov Molecular docking studies can provide insights into the potential binding poses and interactions of this compound with specific residues within the sodium channel structure. researchgate.netnih.gov

Cascading Neurotransmitter System Dysregulation

While the primary mechanism of this compound involves direct modulation of VGSCs, the resulting neuronal hyperexcitation can lead to cascading effects on neurotransmitter systems. The excessive and repetitive firing of neurons can disrupt the normal synthesis, release, reuptake, and degradation of various neurotransmitters. nih.govveterinary-practice.commdpi.com

Comparative Analysis with Other Type I Pyrethroid Insecticides

This compound belongs to the Type I pyrethroid class, which are characterized by the absence of an alpha-cyano group. inchem.orgmdpi.com Type I pyrethroids generally induce a toxic syndrome characterized by tremors (T-syndrome), distinct from the choreoathetosis and salivation (CS-syndrome) typically associated with Type II pyrethroids (which possess an alpha-cyano group). inchem.org While both types target VGSCs, there are subtle differences in their interactions and effects on channel gating kinetics. inchem.orgmdpi.com

Compared to some other pyrethroids, this compound has shown a mix of resting and use-dependent modification of sodium channels. nih.gov For instance, studies comparing this compound with deltamethrin (B41696) (a Type II pyrethroid) on rat NaV1.6 channels showed that this compound modified resting channels and exhibited enhanced modification upon repeated depolarization, whereas deltamethrin's modification was further enhanced by repeated depolarization in some systems. nottingham.ac.uk this compound has also been found to accentuate sodium current with a slowing in the inactivation time course, a characteristic effect of Type I pyrethroids. mdpi.com These differences in interaction with VGSCs at the molecular level contribute to the distinct toxicological profiles observed between Type I and Type II pyrethroids. inchem.org

Advanced Analytical Methodologies for Detection and Quantification of Tefluthrin in Environmental and Biological Matrices

High-Resolution Chromatographic and Spectrometric Techniques

The analysis of tefluthrin, particularly its enantiomers, necessitates the use of high-resolution analytical instrumentation to achieve the required sensitivity and selectivity. Techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with chiral columns and Gas Chromatography (GC) coupled with various detectors are at the forefront of this compound analysis.

Enantioselective Chromatography (e.g., UPLC-MS/MS with Chiral Columns)

The chiral nature of this compound, possessing two enantiomers, requires specialized analytical methods to separate and quantify each stereoisomer. Enantioselective chromatography, particularly UPLC-MS/MS coupled with chiral columns, has emerged as a powerful tool for this purpose.

A notable development in this area is a method utilizing a Lux Cellulose-1 chiral column for the enantioseparation of this compound. acs.orgnih.gov This method successfully separates the Z-cis-(1S,3S)-(-)-tefluthrin and Z-cis-(1R,3R)-(+)-tefluthrin enantiomers. acs.orgnih.gov The identification of the elution order was confirmed through polarimetry and vibrating circular dichroism. acs.orgnih.gov This UPLC-MS/MS method represents a significant advancement, as it was the first time pyrethroid pesticides were determined at the enantiomer level using this technique. acs.orgnih.gov

The performance of this enantioselective method has been validated across various matrices, demonstrating its robustness and applicability for environmental and food analysis. The average recoveries for the two enantiomers in five different matrices ranged from 76.9% to 107.6%. acs.orgnih.gov The precision of the method is also noteworthy, with intraday relative standard deviations (RSDs) being less than 15.6% and interday RSDs below 12.5%. acs.orgnih.gov

Table 1: Performance of an Enantioselective UPLC-MS/MS Method for this compound Analysis
ParameterDetailsSource
Analytical TechniqueUPLC-MS/MS acs.orgnih.gov
Chiral ColumnLux Cellulose-1 acs.orgnih.gov
Elution Order1. Z-cis-(1S,3S)-(-)-tefluthrin 2. Z-cis-(1R,3R)-(+)-tefluthrin acs.orgnih.gov
Average Recoveries76.9% - 107.6% (in five matrices) acs.orgnih.gov
Intraday RSD< 15.6% acs.orgnih.gov
Interday RSD< 12.5% acs.orgnih.gov

Gas Chromatography Coupled with Mass Spectrometry (GC-MSD) and Electron Capture Detection (GC/ECD)

Gas chromatography-based methods are widely employed for the analysis of pyrethroid pesticides, including this compound, due to their volatility and thermal stability. Both mass selective detectors (MSD) and electron capture detectors (ECD) are utilized for detection and quantification.

GC-MSD: An independent laboratory validation of the analytical method GRM002.09A confirmed its suitability for determining this compound in surface water. epa.gov This method involves partitioning of a 100 mL water sample with toluene (B28343), followed by direct analysis of the toluene layer. epa.gov Final determination is carried out using GC-MS with detection in the negative ionization mode, monitoring for m/z ions 241, 243, and 205. epa.gov The validated limit of quantitation (LOQ) for this method is 0.10 µg/L. epa.gov For soil analysis, a similar approach using GC-MSD in the selected ion monitoring mode is employed, with a reported LOQ of 0.01 mg/kg.

GC/ECD: Gas-liquid chromatography with electron capture detection is a highly sensitive technique for halogenated compounds like this compound. Historical methods have detailed the use of GC-ECD for the quantitative determination of this compound residues in crops and soil. These methods often involve an internal standard for improved precision. While GC-ECD offers excellent sensitivity, its selectivity can be lower than that of GC-MS, which can be a limitation in complex matrices. An interlaboratory study comparing GC-ECD and GC-MS for pyrethroid analysis concluded that while both methods provided comparable quantitative results, GC-MS offered better selectivity. nih.gov

Table 2: Overview of GC-Based Analytical Methods for this compound
TechniqueMatrixKey ParametersLimit of Quantitation (LOQ)Source
GC-MSDSurface WaterNegative Ionization Mode; Ions: m/z 241, 243, 2050.10 µg/L epa.gov
GC-MSDSoilSelected Ion Monitoring Mode0.01 mg/kg
GC/ECDCrops, SoilInternal Standard CalibrationNot specified

Optimized Sample Preparation and Extraction Protocols

The accuracy of this compound quantification is highly dependent on the efficiency of the sample preparation and extraction protocols. These procedures are designed to isolate this compound from the sample matrix and remove interfering compounds prior to instrumental analysis.

Solvent-Based Reflux and Accelerated Solvent Extraction Methods

Solvent-Based Reflux: A validated method for the determination of this compound in soil utilizes a solvent-based reflux extraction. In this procedure, a 20 g soil sample is refluxed with 100 mL of acetonitrile (B52724) for one hour. After cooling and settling, an aliquot of the supernatant is directly analyzed by GC-MSD. This straightforward extraction method has been shown to be effective for soil matrices.

Accelerated Solvent Extraction (ASE): ASE is a more advanced extraction technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time. scispec.co.thusda.gov While specific studies detailing the application of ASE for this compound are not widely available, research on other pyrethroids in environmental matrices provides a strong basis for its applicability. For instance, a method for 12 pyrethroid pesticides in sediments used a mixed solvent of n-hexane and acetone (B3395972) (1:1, v/v) at 60°C and 10.3 MPa, achieving good recoveries and low limits of quantification. researchgate.net The efficiency of ASE for pesticide extraction from soil has been shown to be influenced by solvent type and extraction temperature, with performance often equivalent to or better than traditional methods like Soxhlet extraction. acs.orgepa.gov

Method Validation, Quality Assurance, and Inter-Laboratory Harmonization for Environmental Monitoring

The reliability and comparability of analytical data for this compound are ensured through rigorous method validation, adherence to quality assurance (QA) and quality control (QC) protocols, and participation in inter-laboratory harmonization programs.

Method Validation: Analytical methods for this compound must be validated to demonstrate their fitness for purpose. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), selectivity, limit of detection (LOD), and limit of quantification (LOQ). heca-analitika.com For instance, the independent laboratory validation of the GC-MS method for this compound in water was conducted in compliance with EPA FIFRA Good Laboratory Practice Standards. epa.gov Such validations ensure that the method is reliable and produces data of known quality.

Quality Assurance and Quality Control: A robust QA/QC system is essential for any laboratory conducting pesticide residue analysis. This includes the regular analysis of procedural blanks, fortified samples (spikes) to monitor accuracy and precision, and certified reference materials (CRMs) when available. dipalme.orgmdpi.comeurl-pesticides.eu Adherence to guidelines such as those from the Codex Alimentarius Commission helps ensure good laboratory practice in pesticide residue analysis. dipalme.org These practices are critical for preventing false positives or negatives and ensuring that the reported data is accurate and defensible. eurl-pesticides.euresearchgate.net

Inter-Laboratory Harmonization: Participation in proficiency testing (PT) schemes and inter-laboratory comparison studies is crucial for demonstrating a laboratory's competence and ensuring the harmonization of results across different laboratories. An interlaboratory study involving four laboratories on the analysis of multiresidue pyrethroids by GC-MS demonstrated the effectiveness of this technique as a confirmation tool and its suitability for regulatory monitoring. nih.gov While specific, large-scale inter-laboratory studies focused solely on this compound are not prominently documented in publicly available literature, the principles and practices from studies on pyrethroids are directly applicable. Such exercises are vital for establishing consensus on best practices and ensuring the comparability of environmental monitoring data for this compound on a broader scale.

Quantification Limits, Recovery Rates, and Precision Assessment

Method validation ensures that an analytical procedure is suitable for its intended purpose. This involves establishing the Limit of Detection (LOD), the Limit of Quantification (LOQ), and evaluating the method's accuracy (through recovery studies) and precision (through the assessment of repeatability).

Environmental Matrices

The analysis of this compound in environmental samples like soil and water often utilizes Gas Chromatography (GC) coupled with detectors such as an Electron Capture Detector (ECD) or a Mass Spectrometry Detector (MSD).

In water analysis , a validated method using GC-MSD has established a Limit of Quantification (LOQ) of 0.10 µg/L. epa.gov The LOQ is defined as the lowest concentration that can be measured with acceptable accuracy and precision. For this method, the validation criteria require a mean recovery of 70-110% and a relative standard deviation (RSD) of 20% or less. epa.gov The instrumental Limit of Detection (LOD), estimated as three times the background noise, was reported to be 0.25 pg/µL. epa.gov Another study analyzing multiple pesticides in environmental water found a recovery for this compound of 74.4% at a concentration of 10 µg/L (10 ppb).

For soil matrices , a GC-MSD based residue analysis method has been validated with an LOQ of 0.01 mg/kg. researchgate.net A separate analytical method for crops and soil, using Gas-Liquid Chromatography, established a limit of determination between 0.005 and 0.01 mg/kg, which requires a chromatographic response at least four times the background noise and a reproducibility precision of better than ±5%. epa.gov Recovery studies for this method demonstrated high accuracy. When calculated against an external standard, the mean recovery was 102% with a standard deviation of 13%. epa.gov Using an internal standard, which corrects for inter-sample differences, improved the precision, resulting in a mean recovery of 101% with a standard deviation of 7%. epa.gov

Table 1: Method Performance for this compound in Environmental Matrices


MatrixAnalytical MethodParameterValueReference
Surface WaterGC-MSDLimit of Quantification (LOQ)0.10 µg/L epa.gov
Surface WaterGC-MSDRequired Mean Recovery at LOQ70-110% epa.gov
Surface WaterGC-MSDRequired Precision (RSD) at LOQ≤ 20% epa.gov
Environmental WaterGC/MSDMean Recovery (at 10 µg/L)74.4%
SoilGC-MSDLimit of Quantification (LOQ)0.01 mg/kg epa.gov
Crops and SoilGC-ECDLimit of Determination0.005-0.01 mg/kg nih.gov
Crops and SoilGC-ECDMean Recovery (Internal Standard)101% (SD: 7%) nih.gov
Crops and SoilGC-ECDMean Recovery (External Standard)102% (SD: 13%) nih.gov

Biological Matrices

Detecting this compound in biological matrices such as blood and urine is essential for human biomonitoring. These analyses typically employ highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While extensive data specific to this compound in human samples is limited, studies on its enantiomers and other multiclass pesticides provide valuable insight into the performance of analytical methods for these matrices.

A study developing a method for the enantiomers of this compound in various food and environmental samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) reported excellent performance. The average recoveries across five different matrices ranged from 76.9% to 107.6%. The precision was also high, with intraday relative standard deviations (RSDs) below 15.6% and interday RSDs less than 12.5%.

Furthermore, a multiresidue analysis method developed for a wide range of pesticides and their metabolites in human blood and urine using LC-QToF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) demonstrated robust validation parameters. For the compounds tested, the LOQs were established in the range of 0.82–7.05 ng/mL. nih.gov The method's accuracy was confirmed with recoveries between 75.40% and 113.54%, and high precision was shown with RSD values ranging from 0.01% to 16.85%. nih.gov These findings are representative of the performance expected for sensitive methods designed to quantify trace levels of pyrethroids like this compound in biological fluids.

Table 2: Method Performance for this compound and Other Pesticides in Biological and Related Matrices


MatrixCompound(s)Analytical MethodParameterValueReference
Food & Environmental SamplesThis compound EnantiomersUPLC-MS/MSAverage Recovery76.9 - 107.6%
Food & Environmental SamplesThis compound EnantiomersUPLC-MS/MSPrecision (Intraday RSD)< 15.6%
Food & Environmental SamplesThis compound EnantiomersUPLC-MS/MSPrecision (Interday RSD)< 12.5%
Human Blood & UrineMulticlass Pesticides & MetabolitesLC-QToF-MSLimit of Quantification (LOQ)0.82 - 7.05 ng/mL researchgate.net
Human Blood & UrineMulticlass Pesticides & MetabolitesLC-QToF-MSRecovery75.40 - 113.54% researchgate.net
Human Blood & UrineMulticlass Pesticides & MetabolitesLC-QToF-MSPrecision (RSD)0.01 - 16.85% researchgate.net

Ecological Risk Assessment Frameworks and Case Studies for Tefluthrin Application

Methodological Approaches to Ecological Risk Assessment (ERA)

The ecological risk assessment process typically follows a stepwise fashion to compare estimated environmental exposure with a reference dose derived from a toxic effect montana.edu. This involves several key stages to characterize the potential risks posed by a substance to non-target organisms and ecosystems.

Problem Formulation, Exposure Pathway Identification, and Conceptual Model Construction

Problem formulation is the initial stage of an ERA, where the scope and objectives of the assessment are defined. This involves identifying the stressor (tefluthrin), the ecological receptors potentially at risk (non-target organisms in various environmental compartments), and the potential adverse effects. Exposure pathways, which describe how ecological receptors may come into contact with this compound, are identified. For this compound, which is primarily used as a soil-applied granular insecticide or seed treatment, key exposure pathways include direct contact with treated soil, ingestion of contaminated soil or plant material, and exposure through water bodies contaminated by runoff or dust drift oup.comepa.govsiu.edu. A conceptual model is then constructed to visually represent the relationships between the stressor, exposure pathways, receptors, and potential effects montana.eduresearchgate.net. This model helps to guide the subsequent stages of the risk assessment. Comprehensive problem formulation is essential for developing a conceptual model and identifying potential exposure pathways, as demonstrated in case studies involving substances like Bacillus thuringiensis (Bt) maize researchgate.net.

Hazard Characterization and Derivation of Ecotoxicological Benchmarks

Hazard characterization involves evaluating the inherent toxicity of this compound to various non-target organisms. This is typically done through laboratory toxicity studies that determine endpoints such as LC50 (lethal concentration to 50% of the test population) and NOEC (No Observed Effect Concentration) for different species, including aquatic organisms, terrestrial invertebrates, and birds epa.govepa.govherts.ac.ukmdpi.com. This compound is known to be highly toxic to fish and aquatic invertebrates epa.govherts.ac.ukepa.gov. It also exhibits high acute toxicity to earthworms herts.ac.ukmdpi.com. Ecotoxicological benchmarks, or levels of a substance in the environment below which adverse effects are unlikely to occur, are derived from these toxicity data epa.gov. These benchmarks serve as reference values for comparison with estimated environmental concentrations during risk characterization epa.gov. The most sensitive toxicity values for each taxonomic group are typically used to develop these benchmarks epa.gov.

Here is a table summarizing some ecotoxicological toxicity data for this compound:

Organism TypeEndpoint (Acute)Value (mg/kg soil or µg/L)Source
EarthwormsAcute LC501.0 mg/kg soil mdpi.com
FishAcute ToxicityExtremely toxic epa.gov
Aquatic InvertebratesAcute ToxicityExtremely toxic epa.gov
P. promelasNOEC0.004 µg a.s./L bund.de
A. bahiaNOEC0.0023 µg a.s./L bund.de
BirdsAcute OralPractically non-toxic epa.gov
BirdsSub-acute DietarySlightly toxic epa.gov

Note: a.s. refers to active substance.

Exposure Assessment in Diverse Environmental Compartments

Exposure assessment estimates the concentration of this compound that ecological receptors are likely to encounter in various environmental compartments, including soil, water, and sediment oup.comsiu.eduresearchgate.net. This involves considering factors such as application rates, methods of application (e.g., granular, seed treatment), environmental fate and transport properties (e.g., mobility, persistence, adsorption to soil), and potential for runoff and dust drift oup.comepa.govsiu.eduepa.gov. This compound is highly lipophilic and strongly binds to soil organic matter, which limits its mobility, runoff, and leaching into groundwater epa.gov. However, it is also stable and persistent in the environment epa.gov. Modeling tools, such as the Pesticide in Water Calculator (PWC), are often used to estimate predicted environmental concentrations (PECs) in surface water and sediment siu.educabidigitallibrary.org. Field studies are also conducted to measure actual environmental concentrations oup.comresearchgate.net. Measured concentrations of this compound in surface water runoff from maize fields have been compared to concentrations estimated by models siu.edu. This compound concentrations were measured at the highest levels in soil directly following application oup.com.

Risk Characterization: Integration of Exposure and Hazard Data

Risk characterization integrates the results of the exposure assessment and hazard characterization to estimate the likelihood and magnitude of adverse ecological effects nih.govmdpi.com. This is often done by calculating a risk quotient (RQ), which is the ratio of the estimated environmental concentration (EEC) to the ecotoxicological benchmark (e.g., toxicity endpoint or NOEC) nih.gov. An RQ greater than a certain threshold indicates a potential risk. Another approach is the calculation of a Margin of Safety (MOS), which compares the toxicity endpoint to the exposure concentration oup.comresearchgate.netontosight.ai. Low MOS values suggest a higher risk oup.comresearchgate.netontosight.ai. Stressor-response profiles for tested species are compared with field distributions of the insecticide to estimate risk oup.comresearchgate.netontosight.ai. Risk characterization allows for the comparison of an estimated environmental exposure with a reference dose derived from a toxic effect montana.edu.

Site-Specific and Regional Ecological Risk Assessments of this compound Use

Site-specific and regional ERAs for this compound use have been conducted to evaluate risks in particular geographic areas and agricultural settings nih.govregulations.gov. A site-specific ERA for corn-associated insecticides, including this compound, examined the simultaneous use of different pest control methods oup.comresearchgate.netontosight.ai. This assessment involved field studies and summarized exposure data from literature to determine typical exposure concentrations for nontarget species in an agricultural ecosystem oup.comresearchgate.netontosight.ai. Acute toxicity bioassays were conducted on species like earthworms (Eisenia fetida) and amphipods (Hyalella azteca) exposed to this compound oup.comresearchgate.netontosight.ai. The risk characterization compared stressor-response profiles with field distributions, and very low MOS values were calculated for earthworms and H. azteca, indicating that environmental concentrations often exceeded the stressor-response profile oup.comresearchgate.netontosight.ai. This suggested that this compound could be causing toxicity to nontarget species, particularly if it moves off-site oup.comresearchgate.netontosight.ai.

Regulatory Implications and Risk Mitigation Strategies

Ecological risk assessments play a critical role in the regulatory decision-making process for pesticides like this compound researchgate.netnih.govanses.freuropa.eu. Regulatory agencies such as the EPA and ECHA use ERA findings to establish guidelines, restrictions, and risk mitigation measures to minimize environmental exposure and potential adverse effects cabidigitallibrary.organses.freuropa.eu. Based on ERA findings, this compound is classified as a restricted use pesticide due to its toxicity to fish and aquatic organisms epa.govepa.gov.

Risk mitigation strategies for this compound aim to reduce exposure of non-target organisms. These measures can include:

Application restrictions: Restrictions on application methods and locations, such as not applying directly to water bodies or areas where surface water is present epa.gov.

Buffer zones: Establishing untreated buffer zones near surface water bodies to protect aquatic organisms from runoff and drift bund.deepa.gov.

Soil incorporation: Ensuring the product is fully incorporated into the soil, especially at the end of rows, to protect birds and wild mammals from consuming granules bund.deepa.govepa.gov.

Minimizing runoff and dust drift: Employing management practices to minimize runoff, particularly on highly erodible land, and avoiding dust emission during application to protect bees and aquatic organisms epa.govepa.gov.

Labeling requirements: Product labels include specific instructions and warnings regarding environmental hazards and required mitigation measures epa.govanses.frepa.govepa.gov.

Crop rotation restrictions: Restrictions on rotating to certain crops after this compound application epa.gov.

Regulatory bodies require confirmatory information regarding the specification of the technical material, validated analytical methods for water, and the potential environmental impact of the degradation of isomers epa.govepa.gov. While potential risks to birds, mammals, and fish have been identified, the major potential risk of concern has been for aquatic invertebrates europa.eu. Given that this compound is primarily soil-applied, potential exposure and effects on non-target terrestrial organisms, including pollinators, are expected to be minimal europa.eu. The EPA has proposed a single ecological risk mitigation proposal for pyrethroids, including this compound, based on their shared mode of action and similar ecological risks europa.eu.

Risk Mitigation MeasureEnvironmental Compartment/Organism ProtectedSource
Untreated buffer zonesAquatic organisms epa.gov, bund.de
Complete soil incorporationBirds, wild mammals epa.gov, bund.de, epa.gov
Minimizing runoffAquatic organisms epa.gov
Avoiding dust emissionBees, aquatic organisms epa.gov
Application restrictions near waterAquatic organisms epa.gov

These regulatory measures and mitigation strategies are continuously reviewed and updated based on ongoing research and risk assessments to ensure the safe and responsible use of this compound and minimize its potential ecological impact anses.freuropa.eu.

Q & A

Q. What standardized protocols are recommended for assessing acute toxicity of Tefluthrin in aquatic organisms?

To evaluate acute toxicity, use zebrafish embryos (48–72 hours post-fertilization) exposed to this compound at concentrations like 60 nM (EC50 for paralysis) and 2.3 µM (EC50 for lordosis) for 24–48 hours. Measure mortality, malformations (e.g., spinal curvature), and behavioral endpoints (e.g., paralysis). Follow OECD Test No. 236 guidelines for embryo-larval assays, and validate results with transcriptomic profiling to identify dysregulated pathways (e.g., neuronal development, lipid metabolism) via RNA sequencing and Ingenuity Pathway Analysis (IPA) .

Q. How can researchers determine this compound’s environmental stability under varying pH and temperature conditions?

Conduct hydrolysis studies by dissolving this compound in buffered solutions (pH 5–9) and incubating at 15–50°C. Monitor degradation using HPLC or GC-MS over 30 days. This compound is stable at pH 5–7 (≤7% degradation in 30 days) but shows accelerated hydrolysis at pH 9 (7% degradation in 30 days). For photolysis studies, use UV light exposure and measure residual concentrations via mass spectrometry .

Q. What methodologies are used to quantify this compound’s interaction with insect sodium channels?

Employ voltage-clamp electrophysiology in heterologous systems (e.g., HEK293 cells expressing rat Nav1.6 or human Nav1.4 channels). Apply this compound (10–100 µM) and analyze hyperpolarizing shifts in voltage-dependent activation (e.g., V₀.5 shifts from −15 mV to −40 mV) and prolonged late currents. Compare tail currents (post-depolarization) and steady-state inactivation curves to assess state-dependent modification .

Advanced Research Questions

Q. How can transcriptomic analysis resolve contradictions in this compound’s dual neurotoxic and metabolic effects?

Use RNA sequencing on this compound-exposed zebrafish larvae (60 nM for 24 hours) to identify differentially expressed genes (e.g., 6,167 genes at low concentration, 9,352 at high concentration). Apply IPA to map enriched pathways: neuronal development (e.g., neurite growth) and metabolic disruption (e.g., LXR/FXR-regulated cholesterol metabolism). Validate findings with qPCR for key genes (e.g., pck1, gck) and correlate with phenotypic outcomes (e.g., liver toxicity vs. neurodevelopmental defects) .

Q. What experimental designs optimize this compound’s field efficacy against soil pests while minimizing resistance evolution?

Test "Attract & Kill" strategies by co-applying half-rate this compound (e.g., 0.23 µM) with CO₂-emitting capsules (medium rate: 0.17 g/capsule) between crop rows. Measure root damage prevention (e.g., 31.2% reduction in corn rootworm trials) and compare with untreated controls. Use bioassays to monitor resistance ratios (RR) in field populations and integrate synergists (e.g., piperonyl butoxide) to inhibit metabolic detoxification enzymes .

Q. How do biophysical mechanisms explain this compound’s differential effects on sodium channel subtypes?

Compare this compound’s modulation of Nav1.4 (human skeletal muscle) vs. Nav1.6 (CNS neurons) using whole-cell patch-clamp. At 100 µM, Nav1.6 shows a −25 mV hyperpolarizing activation shift and resurgent currents (indicative of persistent channel opening), while Nav1.4 exhibits weaker shifts. Analyze β-subunit interactions (e.g., β1 auxiliary subunit) via co-expression assays to elucidate subtype-specific sensitivity .

Q. What statistical approaches address variability in this compound’s field efficacy data?

Apply mixed-effects models to account for site-specific variables (e.g., soil type, CO₂ diffusion rates). For example, in corn rootworm trials, root damage prevention ranged from 21.3% (high CO₂) to 31.2% (medium CO₂) across fields. Use ANOVA with post-hoc Tukey tests (α = 0.05) to compare treatment groups and bootstrap resampling to estimate confidence intervals for heterogeneous datasets .

Methodological Guidelines

  • Data Contradiction Analysis : When transcriptomic and phenotypic results conflict (e.g., metabolic gene dysregulation without overt liver damage), conduct dose-response studies to identify threshold effects. Cross-validate with histopathology and metabolomics (e.g., LC-MS for lipid profiles) .
  • Reproducibility : Document this compound’s purity (≥92%), solvent compatibility (e.g., acetone, dimethyl sulfoxide), and storage conditions (−20°C in amber vials) to minimize batch variability. Reference CAS 79538-32-2 and Syngenta’s technical specifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.